N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide
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Description
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
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Biological Activity
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide is a complex organic compound with potential biological activities that warrant detailed examination. This article provides an overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H27N3O4 with a molecular weight of approximately 397.475 g/mol. Its structure includes an azepane ring, a dihydropyridine derivative, and an ethoxyphenoxy moiety, which may contribute to its pharmacological properties.
Biological Activity
Antitumor Potential
Preliminary studies suggest that this compound may exhibit significant antitumor activity. The inhibition of heme oxygenase-1 (HO-1), a key enzyme in heme catabolism associated with cancer cell survival and chemoresistance, has been identified as a potential mechanism of action. Compounds structurally similar to this compound have shown promising results in inhibiting HO-1, which correlates with reduced tumor cell proliferation in various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .
Mechanisms of Action
The biological mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the compound may interact with specific cellular pathways involved in oxidative stress response and inflammation, potentially leading to cytoprotective effects in normal cells while inhibiting tumor growth .
Synthesis
The synthesis of this compound involves several steps that require optimization for yield and purity. The synthetic routes typically include:
- Formation of the azepane ring.
- Introduction of the dihydropyridine core.
- Coupling with the ethoxyphenoxy moiety.
These steps are crucial for achieving a high-quality final product suitable for biological evaluation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-y)carboxamide | Dihydropyridine core | Lacks azepane ring |
N-(4-Methylpiperazinyl)-carboxamide | Piperazine instead of azepane | Different nitrogen heterocycle |
N-(6-Amino-pyridinyl)-carboxamide | Pyridine core | Contains amino group |
This table highlights how the unique combination of azepane and furan structures in N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)furan-2-carboxamide may confer distinct biological properties not found in its analogs.
Case Studies
Recent studies have focused on evaluating the compound's effects on various cancer cell lines. For instance:
- Study on U87MG Cells : This study demonstrated that compounds similar to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)-2-(4-ethoxyphenoxy)acetamide showed significant cytotoxicity against glioblastoma cells, suggesting potential therapeutic applications in treating aggressive brain tumors .
- Inhibition of HO-1 : Compounds exhibiting IC50 values ≤ 8 μM against HO-1 were found to significantly reduce tumor cell viability. The selectivity towards HO isoforms was also assessed, indicating that some derivatives preferentially inhibited HO-1 over HO-2 .
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-(4-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-3-30-18-8-10-19(11-9-18)31-16-21(27)24-20-14-17(15-25(2)23(20)29)22(28)26-12-6-4-5-7-13-26/h8-11,14-15H,3-7,12-13,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSPWSXFOJAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.